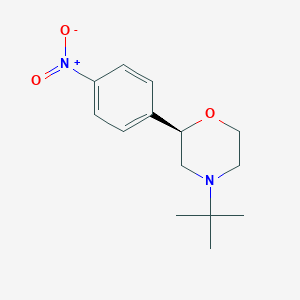
1-(3-Iodoprop-1-en-1-yl)-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Iodoprop-1-en-1-yl)-2-methylbenzene is an organic compound with the molecular formula C10H11I It is characterized by the presence of an iodine atom attached to a prop-1-en-1-yl group, which is further connected to a 2-methylbenzene ring
Preparation Methods
The synthesis of 1-(3-Iodoprop-1-en-1-yl)-2-methylbenzene typically involves the following steps:
Synthetic Routes: One common method involves the iodination of 3-prop-1-en-1-yl-2-methylbenzene using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions.
Reaction Conditions: The reaction conditions often include the use of a catalyst such as copper(I) iodide to facilitate the iodination process. The reaction mixture is typically stirred at elevated temperatures (around 60-80°C) for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
1-(3-Iodoprop-1-en-1-yl)-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding alcohols or alkanes.
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(3-Iodoprop-1-en-1-yl)-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the development of radiolabeled molecules for imaging studies. The presence of iodine makes it suitable for use in techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activity against various diseases.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Iodoprop-1-en-1-yl)-2-methylbenzene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. These interactions can be studied using techniques such as molecular docking and binding assays.
Pathways Involved: The specific pathways affected by this compound depend on its chemical structure and the nature of its interactions with molecular targets. For example, it may modulate signaling pathways involved in cell proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
1-(3-Iodoprop-1-en-1-yl)-2-methylbenzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(3-Bromoprop-1-en-1-yl)-2-methylbenzene and 1-(3-Chloroprop-1-en-1-yl)-2-methylbenzene share similar structural features but differ in the halogen atom attached to the prop-1-en-1-yl group.
Uniqueness: The presence of iodine in this compound imparts unique reactivity and properties compared to its bromine and chlorine analogs. Iodine is a larger and more polarizable atom, which can influence the compound’s chemical behavior and interactions.
Properties
CAS No. |
918959-10-1 |
|---|---|
Molecular Formula |
C10H11I |
Molecular Weight |
258.10 g/mol |
IUPAC Name |
1-(3-iodoprop-1-enyl)-2-methylbenzene |
InChI |
InChI=1S/C10H11I/c1-9-5-2-3-6-10(9)7-4-8-11/h2-7H,8H2,1H3 |
InChI Key |
BCZDNQMEDWGKPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C=CCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[3-(Naphthalen-1-YL)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one](/img/structure/B14185030.png)
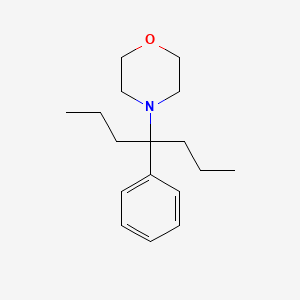
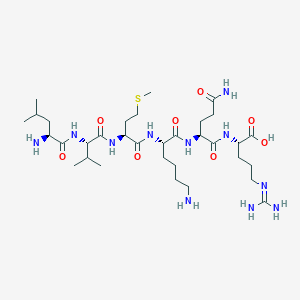
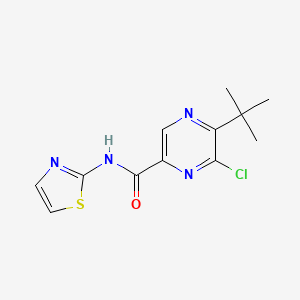
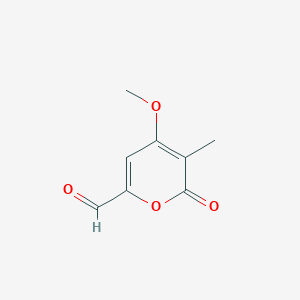
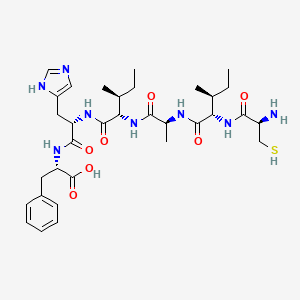
![N-[1-Chloro-2-(4-methylphenyl)-2-oxoethyl]propanamide](/img/structure/B14185083.png)
![1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-](/img/structure/B14185086.png)
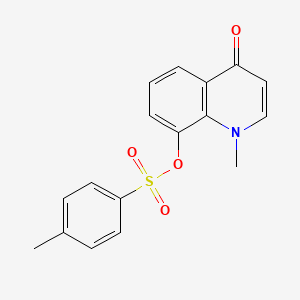
![2-Nitro-5-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B14185094.png)
![N-[4-(Trifluoromethyl)phenyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14185098.png)
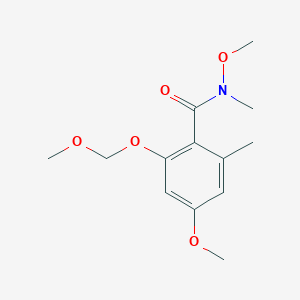
![N-[3-(2-Chlorophenyl)-1H-indazol-6-yl]benzenesulfonamide](/img/structure/B14185111.png)
